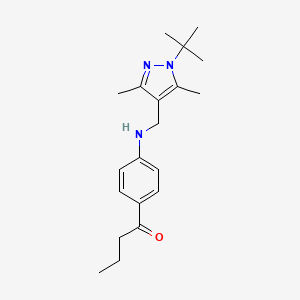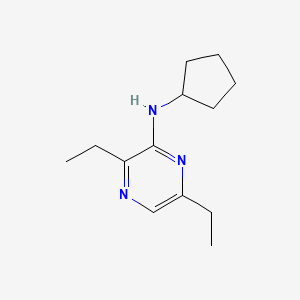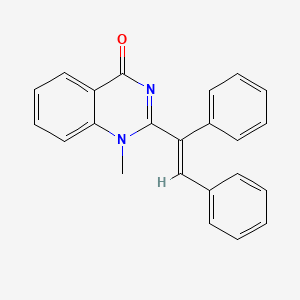![molecular formula C17H16OS B13101838 4-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13101838.png)
4-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a thiobenzaldehyde group attached to a propanoyl chain, which is further substituted with a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 2-methylphenyl with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction forms 3-(2-methylphenyl)propanoyl chloride.
Thioaldehyde Formation: The next step involves the reaction of 3-(2-methylphenyl)propanoyl chloride with thiobenzaldehyde under controlled conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions typically require reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: 4-[3-(2-Methylphenyl)propanoyl]thiobenzoic acid.
Reduction: 4-[3-(2-Methylphenyl)propanoyl]thiobenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde: Similar structure with a 4-methylphenyl group instead of a 2-methylphenyl group.
4-[3-(2-Methylphenyl)propanoyl]benzaldehyde: Similar structure without the thio group.
4-[3-(2-Methylphenyl)propanoyl]thiobenzyl alcohol: Reduced form of the aldehyde group.
Uniqueness
4-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde is unique due to the presence of both the thiobenzaldehyde and 2-methylphenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H16OS |
|---|---|
Molecular Weight |
268.4 g/mol |
IUPAC Name |
4-[3-(2-methylphenyl)propanoyl]thiobenzaldehyde |
InChI |
InChI=1S/C17H16OS/c1-13-4-2-3-5-15(13)10-11-17(18)16-8-6-14(12-19)7-9-16/h2-9,12H,10-11H2,1H3 |
InChI Key |
ZYOFPRTZOLTEPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13101765.png)

![2-[3-(4-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13101770.png)




![5-Benzyl-[3,3'-bipyridine]-2,2'-dicarboxylic acid](/img/structure/B13101801.png)




